4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Overview
Description
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is a useful research compound. Its molecular formula is C7H4ClN3O and its molecular weight is 181.58 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-chloro-7h-pyrrolo[2,3-d]pyrimidine, have been reported to be employed as pharmaceutical intermediates, particularly in the synthesis of various kinase inhibitors . These kinase inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Mode of Action
It’s known that chemically, 4-chloro-7h-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . This suggests that 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde might interact with its targets through similar mechanisms.
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may influence various signaling pathways regulated by kinases .
Result of Action
Similar compounds have shown significant inhibitory activity in biochemical assays , suggesting that this compound might have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been reported that 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, the compound’s action, efficacy, and stability might be affected by the pH and temperature of its environment.
Biochemical Analysis
Biochemical Properties
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to bind to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . Additionally, it exhibits antimycobacterial activity by binding to the enzyme RNA polymerase . These interactions highlight the compound’s potential as an antibacterial and antimycobacterial agent.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to have antiproliferative effects on breast cancer cell lines, particularly estrogen receptor-positive and triple-negative breast cancer cells . This compound’s ability to inhibit cell proliferation suggests its potential as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to DNA gyrase and RNA polymerase, it inhibits their activity, leading to the disruption of bacterial DNA replication and transcription . This mechanism of action underlies its antibacterial and antimycobacterial properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term exposure to this compound can lead to irritation of the respiratory mucosa, eyes, and skin . Additionally, its stability in various solvents and storage conditions can impact its effectiveness in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, it may exhibit therapeutic effects, while higher dosages can lead to toxic or adverse effects. For example, a dosage of 10 mg/kg in animal models has been used to study its effects on cellular function . It is important to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels can provide insights into its biochemical activity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. Understanding its transport mechanisms can help optimize its use in experimental and therapeutic settings .
Properties
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-6-5(10-3-11-7)4(2-12)1-9-6/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBECIRPDHXWKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205436 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501205436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311275-26-9 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde, 4-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501205436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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